N-cyclohexyl-N'-(3-methylphenyl)hydrazine-1,2-dicarbothioamide
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Overview
Description
1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA allows it to interact with different molecular targets, making it a valuable compound for scientific research.
Preparation Methods
The synthesis of 1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA typically involves the reaction of cyclohexyl isothiocyanate with 3-methylphenylamine in the presence of a suitable solvent such as acetone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes . In biology, it has shown potential as an antimicrobial and antiviral agent . In medicine, it is being investigated for its antitumor and enzyme inhibitory activities . Additionally, it finds applications in material science as a chemosensor and in agriculture as a pesticide .
Mechanism of Action
The mechanism of action of 1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can disrupt metal-dependent biological processes . The pathways involved in its action include inhibition of urease activity and interference with cellular redox processes .
Comparison with Similar Compounds
1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA can be compared with other acyl thioureas, such as 1-(4-METHYLBENZOYL)-3-(2-HYDROXYETHYL)THIOUREA and 1-(4-NITROBENZOYL)-3-(2-HYDROXYETHYL)THIOUREA . These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activity . The unique cyclohexyl and 3-methylphenyl groups in 1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]-3-(3-METHYLPHENYL)THIOUREA contribute to its distinct properties and applications .
Properties
Molecular Formula |
C15H22N4S2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(3-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H22N4S2/c1-11-6-5-9-13(10-11)17-15(21)19-18-14(20)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
DTCJOATTZKJCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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